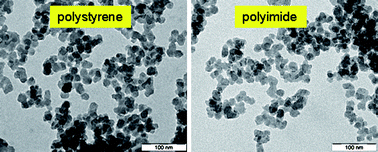Dry grinding of polymer solids with silicananoparticles to give powdery nanocomposites: mechanochemical effect on thermotropic behaviour and solid-state dissolution of molecular crystals
Journal of Materials Chemistry Pub Date: 2010-05-07 DOI: 10.1039/C0JM00465K
Abstract
The dry beads

Recommended Literature
- [1] Inside front cover
- [2] 4-Component relativistic calculations of L3 ionization and excitations for the isoelectronic species UO22+, OUN+ and UN2
- [3] Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling†
- [4] The absolute configuration of the (+)436-sarcosinatotetra-amminecobalt(III) ion
- [5] Synthesis and characterization of spinel LiMn2O4 prepared by the cyclohexanone hydrothermal method
- [6] Pigment violet 19 – a test case to define a simple method to simulate the vibronic structure of absorption spectra of organic pigments and dyes in solution
- [7] Synthesis of a conductive polymer thin film having a choline phosphate side group and its bioadhesive properties†
- [8] A multifunctional colorimetric sensor originating from a cadmium naphthalene diimide-based metal–organic framework: photochromism, hydrochromism, and vapochromism†
- [9] Exploring high-energy and mechanically robust anode materials based on doped graphene for lithium-ion batteries: a first-principles study†
- [10] Comment upon the screw dislocation structure on HKUST-1 {111} surfaces

Journal Name:Journal of Materials Chemistry
Research Products
-
CAS no.: 5578-73-4









